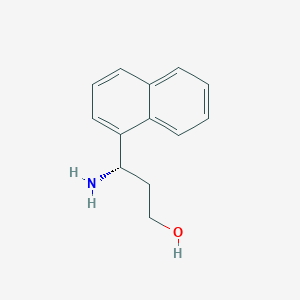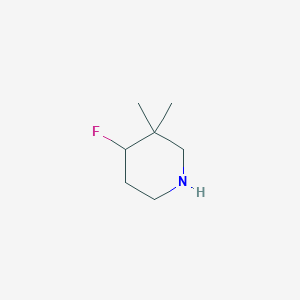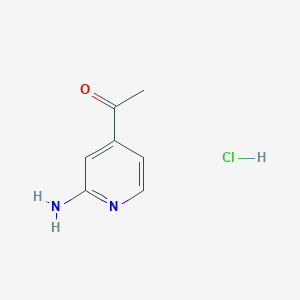
1-(2-Aminopyridin-4-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminopyridin-4-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminopyridin-4-yl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminopyridin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1-(2-Aminopyridin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminopyridin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(3-Aminopyridin-4-yl)ethanone
- 2-Aminopyridine
- 4-Aminopyridine
Comparison: 1-(2-Aminopyridin-4-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Propiedades
Número CAS |
736991-94-9 |
|---|---|
Fórmula molecular |
C7H9ClN2O |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
1-(2-aminopyridin-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-9-7(8)4-6;/h2-4H,1H3,(H2,8,9);1H |
Clave InChI |
CVZKZXOFTCKEFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

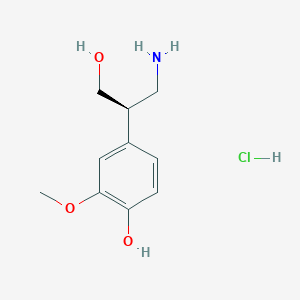

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
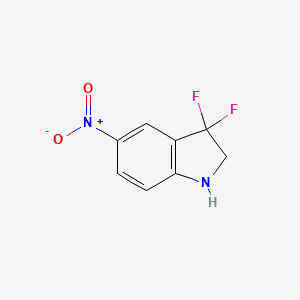
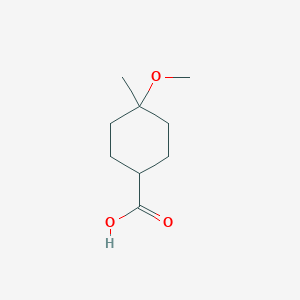

![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)


![4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B15243007.png)
